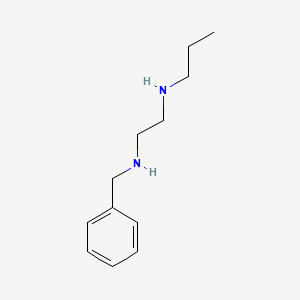

N1-Benzyl-N2-propylethane-1,2-diamine

Description

N1-Benzyl-N2-propylethane-1,2-diamine is a bifunctional aliphatic diamine featuring a benzyl group attached to the N1 nitrogen and a propyl group on the N2 nitrogen. This compound belongs to a broader class of substituted ethylenediamines, which are pivotal in coordination chemistry, corrosion inhibition, and pharmaceutical applications due to their versatile chelating and electronic properties.

Properties

CAS No. |

62730-98-7 |

|---|---|

Molecular Formula |

C12H20N2 |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

N'-benzyl-N-propylethane-1,2-diamine |

InChI |

InChI=1S/C12H20N2/c1-2-8-13-9-10-14-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |

InChI Key |

XYCSXBJBBKZFKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCNCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N1-Benzyl-N2-propylethane-1,2-diamine can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with propylamine in the presence of a suitable catalyst under controlled conditions. The reaction typically proceeds via nucleophilic substitution, where the benzylamine attacks the propylamine, forming the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and desired purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N1-Benzyl-N2-propylethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of corresponding oxo-compounds.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or alkyl halides, under suitable conditions.

Major Products Formed: The major products formed from these reactions include benzyl-substituted amines, propyl-substituted amines, and various derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-Benzyl-N2-propylethane-1,2-diamine is a chemical compound with the molecular formula C12H20N2 . It has a molecular weight of 192.30 g/mol . This compound is also known by other names, including this compound .

Chemical Properties and Identifiers

Key identifiers and properties of this compound :

- PubChem CID: 12328663

- CAS: 62730-98-7

- IUPAC Name: N'-benzyl-N-propylethane-1,2-diamine

- InChI: InChI=1S/C12H20N2/c1-2-8-13-9-10-14-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3

- SMILES: CCCNCCNCC1=CC=CC=C1

- XLogP3: 1.9

- Hydrogen Bond Donor Count: 2

- Hydrogen Bond Acceptor Count: 2

- Rotatable Bond Count: 7

Potential Applications

While specific applications of this compound are not detailed in the provided search results, the presence of diamine functional groups suggests potential uses in various fields.

- Pharmaceutical Intermediates: Diamines are often used as building blocks in the synthesis of pharmaceutical compounds.

- Ligands in Coordination Chemistry: They can act as ligands in coordination chemistry due to the presence of amine groups.

- Catalysis: Some diamine derivatives are used in catalysis. For example, (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is used in conjunction with rhodium or ruthenium catalysts for enantioselective hydrogenation.

- Synthesis of Racetams: Ugi four-center three-component reactions have been used to synthesize racetams, a class of small molecule drugs . N1-Benzyl groups have been used in the synthesis of related compounds .

- Calcimimetics: Diamines have been explored as calcimimetics . For example, N(2)-(2-chloro-(or 4-fluoro-)benzyl)-N(1)-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamine derivatives have demonstrated calcimimetic activity .

Mechanism of Action

N1-Benzyl-N2-propylethane-1,2-diamine is similar to other ethane-1,2-diamines, such as ethylenediamine and diethylenetriamine. its unique benzyl and propyl substituents provide distinct chemical properties and reactivity compared to these compounds. The presence of these substituents can influence the compound's solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Substituted ethylenediamines exhibit diverse properties depending on the nature of their N1 and N2 substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Electronic Properties : Aromatic benzyl groups (common across all analogs) enhance electron donation via resonance, improving corrosion inhibition and metal-chelation capabilities .

- Solubility : Aliphatic chains (e.g., propyl) improve lipophilicity, whereas cyclic amines (e.g., pyrrolidinyl, piperidinyl) may reduce aqueous solubility but increase membrane permeability .

Corrosion Inhibition Potential

Evidence from quantum chemical studies on aliphatic amines highlights the role of substituents in corrosion inhibition. For example, amines with multiple -NH- groups, such as triethylenetetramine (TETA), exhibit superior inhibition efficiency due to increased electron density and adsorption capacity . By analogy, this compound’s benzyl group may enhance adsorption on metal surfaces via π-electronic interactions, while the propyl chain balances hydrophobicity. Comparative DFT studies could predict its corrosion inhibition efficiency relative to analogs like TETA .

Research Findings and Data-Driven Insights

Computational Studies

- DFT Analysis : Studies on analogous amines reveal that higher HOMO (Highest Occupied Molecular Orbital) energy correlates with increased electron-donating ability, enhancing corrosion inhibition. The benzyl group in this compound likely elevates HOMO energy, suggesting competitive inhibition performance .

- Molecular Dynamics : Simulations of similar compounds show that branched substituents (e.g., isopropyl in ) reduce diffusion rates in aqueous media, impacting bioavailability.

Experimental Data

While direct experimental data on the target compound is sparse, structural analogs provide benchmarks:

- Synthesis : Compounds like N1-(1-benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine are synthesized via reductive amination or nucleophilic substitution, suggesting feasible routes for the target compound .

Biological Activity

N1-Benzyl-N2-propylethane-1,2-diamine (CAS Number: 62730-98-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

| Property | Details |

|---|---|

| Molecular Formula | C12H20N2 |

| Molecular Weight | 192.30 g/mol |

| CAS Number | 62730-98-7 |

| IUPAC Name | N-benzyl-N'-propylethane-1,2-diamine |

This compound features a benzyl group and a propyl chain attached to an ethylene diamine backbone, which contributes to its unique biological interactions.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Modulation: The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator of enzymatic activity.

- Receptor Binding: It has shown potential in binding to various receptors, which may influence cellular signaling pathways.

- Antimicrobial Properties: Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens. For instance, one study highlighted its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound has also been evaluated for anticancer properties. A study reported its cytotoxic effects on various cancer cell lines, suggesting that it may induce apoptosis through the modulation of mitochondrial pathways .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound utilized a disk diffusion method against common pathogens. The results showed significant inhibition zones for both Staphylococcus aureus and Escherichia coli.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Future Research Directions

Further studies are warranted to explore:

- Mechanistic Insights: Detailed investigations into the molecular targets of this compound.

- In Vivo Studies: Evaluation of its efficacy and safety in animal models.

- Structure-Activity Relationship (SAR): Understanding how structural modifications affect biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N1-Benzyl-N2-propylethane-1,2-diamine and verifying its structural purity?

- Synthesis : A multi-step approach is typically employed, starting with alkylation of ethane-1,2-diamine. For example, benzyl and propyl groups are introduced via nucleophilic substitution or reductive amination under controlled pH and temperature. Solvent choice (e.g., THF or DMF) and inert atmospheres (N₂/Ar) are critical to prevent oxidation .

- Verification : Structural confirmation requires NMR spectroscopy (¹H/¹³C) to resolve amine protons and substituent environments, mass spectrometry (MS) for molecular ion validation, and infrared (IR) spectroscopy to identify N–H and C–N stretches. Cross-referencing with computational spectral simulations (e.g., DFT) enhances accuracy .

Q. How can researchers distinguish between regioisomers or stereoisomers of this diamine during synthesis?

- Chromatographic separation (HPLC or GC) with chiral columns or derivatizing agents (e.g., Marfey’s reagent) resolves stereoisomers. X-ray crystallography provides definitive stereochemical assignments by resolving spatial arrangements of the benzyl and propyl groups. For regioisomers, 2D NMR techniques (e.g., COSY, NOESY) map proximity between substituents .

Q. What are the key physicochemical properties influencing its solubility and stability in experimental conditions?

- The compound’s logP (logarithm of octanol-water partition coefficient) predicts solubility in organic vs. aqueous phases. Amine groups confer basicity (pKa ~8–10), requiring buffered solutions (pH <7) to prevent deprotonation-induced precipitation. Stability studies (TGA/DSC) under varying temperatures and humidity guide storage protocols (e.g., desiccated, −20°C) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for catalytic or pharmacological applications?

- Docking studies (AutoDock, Schrödinger) predict interactions with biological targets (e.g., enzymes) or metal ions (e.g., vanadium in catalytic complexes). Molecular dynamics (MD) simulations assess conformational flexibility in solution, while QSAR models correlate substituent effects (e.g., benzyl vs. cyclopropyl) with activity .

- Example: Analogous diamines in vanadium(II) complexes ([VCl₂(diamine)₂]) show ligand steric effects on catalytic stability, modeled via DFT calculations of bond angles and electron density distributions .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

- Variable-temperature NMR clarifies dynamic effects (e.g., hindered rotation of benzyl groups). Isotopic labeling (¹⁵N or ²H) simplifies complex splitting patterns. For IR, attenuated total reflectance (ATR) measurements in solid vs. solution phases differentiate hydrogen-bonding artifacts from true vibrational modes .

- Case study: Discrepancies in amine proton chemical shifts were resolved by comparing solvent-dependent NMR profiles (DMSO-d₆ vs. CDCl₃) to identify hydrogen-bonding interactions .

Q. How does the diamine’s coordination chemistry with transition metals influence its application in asymmetric catalysis?

- The compound acts as a bidentate ligand , coordinating via both amine groups to metals like Cu(II) or Ru(II). Single-crystal X-ray diffraction of metal complexes reveals geometry (e.g., octahedral vs. tetrahedral) and stereoelectronic effects. Catalytic activity in asymmetric hydrogenation or C–C coupling is optimized by tuning substituents (e.g., electron-withdrawing groups on benzyl) to modulate metal-ligand bond strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.